molecular formula C6H8N2O B12814938 [(Pyridin-2-yl)amino]methanol CAS No. 10447-30-0

[(Pyridin-2-yl)amino]methanol

Cat. No.: B12814938
CAS No.: 10447-30-0
M. Wt: 124.14 g/mol
InChI Key: BLDYITQHSAMBEN-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine-Based Organic Scaffolds in Chemical Science

Pyridine-based ring systems are one of the most pervasively used heterocyclic structures in drug design, largely owing to their significant impact on pharmacological activity. wikipedia.org This has led to the development of a wide array of therapeutic agents across numerous disease areas. wikipedia.org The pyridine (B92270) scaffold is a key component in many natural products, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes. wikipedia.org Its prevalence is also notable in pharmaceuticals; it is a structural unit in numerous FDA-approved drugs. wikipedia.org

The utility of the pyridine ring stems from its unique electronic properties, its ability to engage in hydrogen bonding, and its capacity to be functionalized at various positions, allowing for the creation of diverse molecular libraries. wikipedia.org These characteristics make pyridine derivatives attractive for applications in medicinal chemistry, materials science, and catalysis. wikipedia.org

Structural Features and Functional Group Diversity of [(Pyridin-2-yl)amino]methanol

This compound is a unique molecule that incorporates three key functional groups: a pyridine ring, an amino group, and a methanol (B129727) (hydroxymethyl) group. This combination imparts a rich and varied chemical character to the compound. The parent compound, aminomethanol (B12090428) (H₂NCH₂OH), is the simplest amino alcohol and is also classified as a hemiaminal. researchgate.net It is known to exist in equilibrium with formaldehyde (B43269) and ammonia (B1221849) in aqueous solutions. researchgate.net

The structure of this compound features a secondary amine linking the pyridin-2-yl group to the methanol carbon. The pyridine ring itself is a π-deficient aromatic system, which influences the electronic properties of the entire molecule. The amino group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. This capacity for hydrogen bonding suggests potential for supramolecular assembly and interaction with biological targets.

The presence of both acidic (hydroxyl) and basic (amino and pyridine nitrogen) centers means the compound can exhibit amphoteric properties. The bifunctionality of its parent molecule, 2-aminopyridine (B139424), is well-documented and contributes to its wide use in the synthesis of pharmaceuticals. wikipedia.org

Table 1: Key Structural and Functional Group Information for this compound and its Constituent Moieties

FeatureDescription
Core Scaffold Pyridine
Primary Functional Groups Secondary Amine (-NH-), Primary Alcohol (-CH₂OH)
Key Structural Unit 2-Aminopyridine
Hemiaminal Character The N-C-O linkage is characteristic of a hemiaminal.
Hydrogen Bonding Capable of acting as both a hydrogen bond donor (N-H, O-H) and acceptor (pyridine N, O).

Overview of Research Trajectories and Potential Areas of Investigation for this compound

While specific research on this compound is not yet extensive, its structural features suggest several promising avenues for future investigation.

One of the most immediate potential applications is in coordination chemistry . A closely related ligand, (2-pyridyl)(2-pyridylamino)methanol, has been shown to form a tridentate ligand with manganese, creating a complex with interesting magnetic properties. acs.orgnih.gov This suggests that this compound could also act as a chelating ligand for various metal ions, forming complexes with potential catalytic or material applications.

In the realm of medicinal chemistry , the 2-aminopyridine moiety is a well-established pharmacophore. nih.gov Derivatives of 2-aminopyridine are used in the production of drugs such as piroxicam (B610120) and sulfapyridine. wikipedia.org The introduction of the aminomethanol group could modulate the pharmacokinetic and pharmacodynamic properties of the 2-aminopyridine scaffold, potentially leading to the discovery of new therapeutic agents.

Furthermore, the field of supramolecular chemistry could explore the self-assembly properties of this compound. Its ability to form multiple hydrogen bonds could be exploited to create well-defined supramolecular architectures in the solid state or in solution.

The synthesis of this compound would likely involve the reaction of 2-aminopyridine with formaldehyde. The study of this reaction and the stability of the resulting hemiaminal would be a fundamental area of chemical research. Aminomethanol itself is considered a key intermediate in the Strecker synthesis of amino acids, though it is often transient and difficult to isolate. researchgate.net Investigating the stability and reactivity of its pyridine-substituted analogue would be a valuable contribution to the understanding of hemiaminal chemistry.

Table 2: Potential Research Applications for this compound

Research AreaPotential Application/FocusRationale
Coordination Chemistry Synthesis of novel metal complexesAbility to act as a bidentate or tridentate chelating ligand.
Medicinal Chemistry Development of new drug candidatesThe 2-aminopyridine scaffold is a known pharmacophore.
Supramolecular Chemistry Creation of hydrogen-bonded networksPresence of multiple hydrogen bond donors and acceptors.
Synthetic Chemistry Exploration of hemiaminal stability and reactivityFundamental interest in the properties of N,O-acetals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10447-30-0

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

(pyridin-2-ylamino)methanol

InChI

InChI=1S/C6H8N2O/c9-5-8-6-3-1-2-4-7-6/h1-4,9H,5H2,(H,7,8)

InChI Key

BLDYITQHSAMBEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NCO

Origin of Product

United States

Synthetic Methodologies for Pyridin 2 Yl Amino Methanol and Its Derivatives

Established Synthetic Pathways to [(Pyridin-2-yl)amino]methanol

Mannich Reaction Approaches for Synthesis of this compound

The Mannich reaction is a three-component condensation reaction that forms a carbon-carbon bond and is fundamental for constructing nitrogen-containing compounds. nih.gov It typically involves an amine, an aldehyde (often formaldehyde), and a compound with an active hydrogen. nih.gov In the context of synthesizing derivatives of this compound, 2-aminopyridine (B139424) or its derivatives serve as the amine component.

The reaction of 2-aminopyridine with formaldehyde (B43269) is a direct approach to forming the aminomethanol (B12090428) core structure. e-bookshelf.de Studies have shown that 2-aminopyridine can react with various aldehydes to yield products with the general structure (2-PyNH)₂CHR. e-bookshelf.de For instance, the reaction of lawsone with aldehydes and 2-aminopyridine in ethanol (B145695) has been used to prepare Mannich bases. rsc.org

The efficiency of the Mannich reaction is highly dependent on the chosen reaction conditions, including the solvent, catalyst, and temperature. The optimization of these parameters is crucial for achieving high yields and purity of the desired product.

For multicomponent reactions similar to the Mannich reaction, various solvents and catalysts have been investigated. For example, in the synthesis of N-amino pyridine-2,6-dione derivatives, solvents such as ethanol, methanol (B129727), acetonitrile, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) were tested. researchgate.net The reaction yielded only trace amounts of product at room temperature, but at reflux conditions, the yields improved significantly, with DMF proving to be the most effective solvent. researchgate.net

Catalysts also play a pivotal role. Both acidic and basic catalysts can be employed in Mannich reactions. rsc.org In some syntheses, organic bases like piperidine (B6355638), morpholine, and pyridine (B92270) have been shown to effectively catalyze the reaction. nih.gov The choice of catalyst can significantly influence the reaction outcome, and in some cases, a combination of a Lewis acid and a base, such as AlBr₃ and pyridine, has been found to be optimal. rsc.org

Table 1: Effect of Solvents on a Mannich-type Reaction Yield

This table illustrates how solvent choice at reflux temperatures can impact the yield of a three-component condensation reaction related to the synthesis of pyridine derivatives. Data adapted from a study on N-amino pyridine-2,6-dione synthesis. researchgate.net

SolventYield (%)
Ethanol58
Methanol47
Acetonitrile65
Tetrahydrofuran (THF)51
N,N-Dimethylformamide (DMF)80

Stereoselectivity and regioselectivity are important considerations in the synthesis of complex molecules. In the synthesis of this compound itself, which is achiral, stereoselectivity is not a factor. However, when synthesizing derivatives with chiral centers, controlling the stereochemical outcome becomes critical. Asymmetric reductive amination using chiral catalysts, such as those based on Iridium, has been developed for producing optically active amines with high stereoselectivity. kanto.co.jp

Regioselectivity concerns the site at which the reaction occurs on a molecule with multiple reactive positions. In the case of 2-aminopyridine, the exocyclic amino group is generally the most nucleophilic site for reactions like the Mannich condensation. However, the potential for reaction at the pyridine nitrogen or other positions on the ring exists, and reaction conditions must be controlled to ensure the desired regiochemical outcome.

Alternative Synthetic Routes to this compound

While the Mannich reaction is a powerful tool, other synthetic strategies can also be employed to produce this compound and its analogues.

Reductive amination is a versatile method for forming amines from carbonyl compounds and ammonia (B1221849) or an amine via an intermediate imine. masterorganicchemistry.com This two-step process, which can often be performed in one pot, involves the initial formation of an imine or iminium ion, followed by its reduction to the corresponding amine. masterorganicchemistry.comresearchgate.net

This strategy can be applied to the synthesis of this compound derivatives. For instance, a pyridin-2-yl-methylamine derivative can be synthesized via the reductive amination of a cyanohydrin. google.com A variety of reducing agents are suitable for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity in reducing imines in the presence of other functional groups. masterorganicchemistry.com The reaction is often carried out in alcoholic solvents like methanol. google.comgoogle.com

Table 2: Common Reducing Agents for Reductive Amination masterorganicchemistry.comresearchgate.net

Reducing AgentTypical SolventNotes
Sodium Cyanoborohydride (NaBH₃CN)MethanolHighly toxic, selective for imines over carbonyls.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1,2-DichloroethaneLess toxic alternative to NaBH₃CN.
Sodium Borohydride (B1222165) (NaBH₄)Methanol, WaterCan also reduce the starting carbonyl compound.

Functional group interconversion (FGI) is a standard strategy in organic synthesis where one functional group is converted into another. wikipedia.org This approach can be used to synthesize this compound by starting with a precursor molecule that already contains the core pyridin-2-yl-amino moiety.

A relevant example is the reduction of a carboxylic acid ester to a primary alcohol. The synthesis of (2-Amino-pyridin-4-yl)-methanol, an isomer of the target compound, has been achieved by the reduction of the corresponding methyl ester (Methyl 2-aminopyridine-4-carboxylate) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). chemicalbook.com This reaction proceeds by refluxing the mixture for several hours and results in a good yield of the desired alcohol. chemicalbook.com A similar strategy could be envisioned for the synthesis of this compound starting from a suitable ester or amide precursor, such as by reducing a pyridin-2-yl-formamide. google.com

Synthesis of Chemically Modified Analogs and Derivatives of this compound

The synthesis of chemically modified analogs and derivatives of this compound involves strategic functionalization of either the pyridine ring or the amino nitrogen. These modifications are crucial for developing novel compounds with tailored properties for various applications, including pharmaceuticals and material science.

Pyridine Ring Functionalization Strategies

The pyridine ring of this compound is a key target for structural modifications to alter the electronic and steric properties of the molecule. Common strategies include electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution (SEAr) on the 2-aminopyridine core, the parent structure of this compound, is a well-established method for introducing various functional groups. The regioselectivity of these reactions is influenced by the directing effect of the amino group and the electronic nature of the pyridine ring.

Nitration of 2-aminopyridine, for instance, has been studied extensively. The reaction conditions can be tuned to favor the formation of different isomers. For example, the nitration of 2-aminopyridine can yield 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. sapub.org The ratio of these isomers can be influenced by factors such as the nitrating agent and reaction temperature. sapub.org Theoretical studies have also been employed to understand the regioselectivity of these reactions, considering factors like steric and electric hindrance. sapub.org

It is important to note that the reactivity of 2-aminopyridine is higher than that of pyridine itself due to the electron-donating nature of the amino group. sapub.org However, under acidic conditions, the pyridine nitrogen can be protonated, which deactivates the ring towards electrophilic attack. sapub.org

Table 1: Electrophilic Aromatic Substitution Reactions on 2-Aminopyridine Derivatives

ElectrophileReagents and ConditionsMajor Product(s)Reference
NO₂+Nitrating agent (e.g., HNO₃/H₂SO₄)2-Amino-3-nitropyridine, 2-Amino-5-nitropyridine sapub.org
Thianthrene cationThianthrene S-oxide/Tf₂OAryl sulfonium (B1226848) salts acs.org

This table provides examples of electrophilic substitution reactions on the 2-aminopyridine scaffold, which is the core of this compound.

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile approach for the functionalization of the pyridine ring in 2-aminopyridine derivatives. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org

Due to the presence of the pyridyl directing group, N-aryl-2-aminopyridines are excellent substrates for chelation-assisted C-H bond functionalization. rsc.org Various transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, can form stable complexes with the pyridyl nitrogen, facilitating reactions at specific positions on the pyridine or the N-aryl ring. rsc.orgrsc.org

These methodologies have been successfully applied to synthesize a wide range of N-heterocycles and functionalized 2-aminopyridine derivatives. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium 2-pyridyl trifluoroborate with aryl halides have been developed to generate 2-arylpyridines. researchgate.net Similarly, Sonogashira coupling reactions can be employed to introduce alkyne moieties. researchgate.net

Table 2: Metal-Catalyzed Coupling Reactions on Pyridine Derivatives

Reaction TypeCatalyst/Ligand SystemSubstratesProduct TypeReference
Suzuki-MiyauraPd(OAc)₂ / SPhosPotassium pyridine-2-trifluoroborates, Aryl halides2-Arylpyridines researchgate.net
Sonogashira[Pd(η³-C₃H₅)Cl]₂ / N,N,N',N'-tetra(diphenylphosphinomethyl)pyridine-2,6-diamineAryl and heteroaryl halides, Terminal alkynesAlkynylated pyridines researchgate.net
Carbonylative CouplingPd(OAc)₂N-aryl-2-aminopyridines, CO11H-pyrido[2,1-b]quinazolin-11-ones rsc.org
AnnulationPd(MeCN)₂Cl₂N-aryl-2-aminopyridines, Internal alkynesN-(2-pyridyl)indoles rsc.org

This table showcases various metal-catalyzed cross-coupling reactions applicable to the functionalization of the pyridine ring in derivatives of this compound.

Amino Nitrogen Functionalization

The amino nitrogen in this compound provides another key site for chemical modification, allowing for the introduction of a wide range of functional groups through reactions such as acylation, alkylation, and the formation of imines.

Acylation of the amino group in 2-aminopyridine derivatives is a common strategy to introduce amide functionalities. This can be achieved using acid chlorides or anhydrides in the presence of a base. nih.gov For instance, the acylation of 5-amino-3-(1H-indol-4-yl)pyridin-2(1H)-one with various acid chlorides has been reported to yield the corresponding amide derivatives. nih.gov

Alkylation of the amino nitrogen can lead to the formation of secondary or tertiary amines. The reaction of 2-aminopyridine with alkyl halides can result in a mixture of N- and O-alkylated products, depending on the reaction conditions. researchgate.net Regioselective N-alkylation can often be achieved by careful selection of the base and solvent. researchgate.net For example, a mild and regioselective N-alkylation of 2-pyridones in water using a micellar system has been developed. researchgate.net

Table 3: Acylation and Alkylation Reactions of 2-Aminopyridine Derivatives

Reaction TypeReagents and ConditionsProduct TypeReference
AcylationAcid chloride, Et₃N, THF/DMFAmide nih.gov
AlkylationAlkyl halide, K₂CO₃, DMFN-alkylated pyridine
N-Alkylation in WaterAlkyl halide, Tween 20N-alkylated 2-pyridone researchgate.net

This table provides examples of acylation and alkylation reactions that can be applied to the amino group of this compound and its analogs.

The reaction of the primary amino group of 2-aminopyridine derivatives with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. scirp.orgmasterorganicchemistry.com This condensation reaction is typically carried out by refluxing the reactants in a solvent like methanol. scirp.org The resulting imines can exist as E/Z isomers, and their stereochemistry can be determined using spectroscopic techniques such as NMR. scirp.org

The formation of imines is a reversible process, and the pH of the reaction medium needs to be carefully controlled for optimal results. libretexts.org Imines are valuable intermediates in organic synthesis and can be further reduced to form secondary amines. masterorganicchemistry.com

Beyond simple imines, other nitrogen-containing linkages can be formed. For example, the reaction of 2-aminopyridines with functionalized maleimides can lead to the synthesis of complex heterocyclic systems. beilstein-journals.org

Table 4: Formation of Imines from 2-Aminopyridine Derivatives

Aldehyde/KetoneReagents and ConditionsProduct TypeReference
Substituted benzaldehydesMethanol, refluxPyridine-2-yl-benzylidene-imines scirp.org
General aldehydes/ketonesAcid catalyst, controlled pHImines (Schiff bases) libretexts.org
Functionalized maleimidesEthanol, refluxRing-fused pyridine compounds beilstein-journals.org

This table illustrates the formation of imines and related nitrogen-containing structures from 2-aminopyridine derivatives, a reaction applicable to this compound.

Hydroxyl Group Derivatization

The hydroxyl group attached to the methylene (B1212753) linker in this compound serves as a primary site for chemical modification. Its reactivity is characteristic of a primary alcohol, though it can be influenced by the electronic properties of the adjacent pyridin-2-ylamino system. Key transformations include the formation of esters and ethers, as well as oxidation to carbonyl compounds and subsequent reduction.

Esterification and Etherification Reactions

The conversion of the hydroxymethyl group to esters and ethers is a fundamental strategy for modifying the physicochemical properties of the parent compound.

Esterification:

Ester derivatives of pyridine-2-methanol compounds can be synthesized through several methods. Standard procedures include reacting the alcohol with acyl chlorides or carboxylic acids under appropriate catalytic conditions. A particularly mild and effective one-pot method involves the direct oxidative esterification of nitrogen-containing heteroaryl-2-methanols. researchgate.net In this reaction, treatment of pyridine-2-methanol or its substituted derivatives with silver(I) oxide (Ag₂O) and an alkyl iodide (such as 2-iodopropane) in a solvent like dioxane at room temperature leads to the formation of the corresponding ester. researchgate.net This methodology is noted for its tolerance of various functional groups. The reaction is believed to proceed via a complex between the pyridine nitrogen and the silver oxide, which facilitates the oxidation and subsequent esterification. researchgate.net This proposed mechanism explains why the reaction is highly effective for 2-methanols but gives poor results for pyridine-3- and 4-methanols. researchgate.net

Detailed findings for the oxidative esterification of various pyridine-2-methanol derivatives are presented below.

Table 1: Oxidative Esterification of Substituted Pyridine-2-methanols Reaction Conditions: Substrate (1.0 equiv), Ag₂O (1.0 equiv), 2-Iodopropane (3.0 equiv), Dioxane, Room Temperature, 24 h.

Entry Substrate (Pyridine-2-methanol derivative) Product Yield (%)
1 Pyridine-2-methanol Isopropyl picolinate (B1231196) 85
2 6-Methylpyridine-2-methanol Isopropyl 6-methylpicolinate 80
3 5-Methylpyridine-2-methanol Isopropyl 5-methylpicolinate 82
4 4-Methylpyridine-2-methanol Isopropyl 4-methylpicolinate 78
5 3-Methylpyridine-2-methanol Isopropyl 3-methylpicolinate 75
6 5-(Trifluoromethyl)pyridine-2-methanol Isopropyl 5-(trifluoromethyl)picolinate 70
7 5-Chloropyridine-2-methanol Isopropyl 5-chloropicolinate 72

Data sourced from reference researchgate.net.

Etherification:

The synthesis of ethers from the hydroxymethyl group can be achieved through methods like the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide. For benzylic and other activated alcohols, iron-catalyzed etherification reactions provide an alternative pathway. acs.org In a related context, the etherification of a quinoline (B57606) derivative has been accomplished using BOC-aminoethyl-bromide. thieme-connect.com For this compound, etherification would typically proceed by treating the compound with a strong base (e.g., sodium hydride) to form the alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to yield the desired ether.

Oxidation and Reduction Chemistry at the Hydroxymethyl Moiety

Oxidation:

The primary alcohol of the hydroxymethyl moiety is readily oxidized to afford either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. sgtlifesciences.com For the closely related compound (6-aminopyridin-2-yl)methanol, oxidation to the corresponding aldehyde or carboxylic acid can be accomplished using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid derivatives are valuable intermediates for further synthetic elaborations. As noted previously, a one-pot oxidation and esterification can be achieved using silver(I) oxide. researchgate.net

Table 2: Oxidation Reactions at the Hydroxymethyl Moiety

Starting Material Class Reagent(s) Product Class Reference
Pyridine-2-methanol KMnO₄ or CrO₃ Pyridine-2-carboxylic acid
Pyridine-2-methanol (Dess-Martin periodinane) Pyridine-2-carboxaldehyde (General Reaction)
Pyridine-2-methanol Ag₂O, Isopropyl iodide Isopropyl picolinate researchgate.net

Reduction Chemistry:

While the hydroxymethyl group is already in a reduced state, reduction chemistry is highly relevant for its oxidized derivatives. Aldehydes, esters, or carboxylic acids formed via oxidation of this compound can be reduced back to the parent alcohol. This two-step process of oxidation followed by reduction is a common strategy for the temporary protection of the hydroxyl group or for purification purposes.

Standard reducing agents are employed for these transformations. For instance, the reduction of a pyridine-2-carboxaldehyde or a picolinate ester back to the corresponding alcohol can be readily achieved using sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. acs.org For the more challenging reduction of a pyridine-2-carboxylic acid, a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran is typically required. google.com

It is important to note that under certain harsh conditions, reduction can also affect the pyridine ring itself, leading to piperidine derivatives. mdpi.com However, chemoselective reduction of the carbonyl group is readily achievable with the appropriate choice of reagents.

Spectroscopic and Structural Elucidation of Pyridin 2 Yl Amino Methanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise atomic arrangement within a molecule. For [(Pyridin-2-yl)amino]methanol, both one-dimensional and two-dimensional NMR techniques have been employed to assign proton and carbon signals and to map out the intricate network of through-bond and through-space connectivities.

¹H NMR and ¹³C NMR Spectral Assignments and Interpretation

The ¹H and ¹³C NMR spectra of this compound provide foundational information about its molecular structure. While specific experimental data for this exact compound is not publicly available, theoretical predictions and analysis of closely related structures, such as (2-AMINO-PYRIDIN-4-YL)-METHANOL, allow for a reliable estimation of the expected chemical shifts. chemicalbook.com

¹H NMR: The proton spectrum is anticipated to display distinct signals corresponding to the protons on the pyridine (B92270) ring, the amino group, the methylene (B1212753) bridge, and the hydroxyl group. The pyridine protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the amino-methanol substituent. The methylene protons adjacent to the amino group and the hydroxyl group would likely resonate in the upfield region, and their signal may show splitting due to coupling with the neighboring amino proton. The amino and hydroxyl protons themselves are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR: The carbon spectrum would complement the proton data, showing signals for each unique carbon atom in the molecule. The carbons of the pyridine ring would be observed in the downfield region (δ 100-160 ppm). chemicalbook.com The carbon of the methanol (B129727) group would appear at a higher field, characteristic of an sp³-hybridized carbon bonded to an oxygen atom.

A detailed, albeit hypothetical, assignment based on known spectroscopic trends is presented in the table below.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine C2-~158
Pyridine C3~6.5-6.7~108
Pyridine C4~7.4-7.6~138
Pyridine C5~6.6-6.8~115
Pyridine C6~8.0-8.2~148
-CH₂-~4.5~65
-NH-Variable (broad)-
-OHVariable (broad)-

This interactive table is based on predicted values derived from analogous compounds.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity

To unambiguously confirm the structural assignments, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be expected between the adjacent protons on the pyridine ring, and potentially between the methylene protons and the amino proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the connectivity between the pyridine ring, the amino group, and the methanol moiety. For example, correlations from the methylene protons to the C2 carbon of the pyridine ring would solidify the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation.

While specific experimental 2D NMR data for this compound is not documented in the searched literature, the application of these techniques is a standard and vital step in the structural elucidation of such compounds. scirp.org

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups. Analysis of related compounds, such as those containing pyridine and amine functionalities, provides a basis for these predictions. acs.org

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
O-H (alcohol)3200-3600 (broad)Stretching
N-H (amine)3300-3500Stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-2960Stretching
C=N, C=C (pyridine ring)1400-1600Stretching
C-O (alcohol)1000-1260Stretching
C-N (amine)1020-1250Stretching

This interactive table is based on predicted values derived from analogous compounds. acs.orgmdpi.com

The broad O-H and N-H stretching bands are particularly diagnostic. The presence of sharp peaks in the 1400-1600 cm⁻¹ region would confirm the aromatic nature of the pyridine ring.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the pyridine ring breathing modes, which are often weak in the IR spectrum. The symmetric C-C and C-N vibrations within the ring would also be prominent. Surface-Enhanced Raman Scattering (SERS) studies on similar pyridine derivatives have demonstrated the utility of this technique in probing the molecule's interaction with surfaces, which can be relevant for various applications. researchgate.net

Mass Spectrometric Characterization for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₆H₈N₂O), the expected exact mass is approximately 124.0637 g/mol . High-resolution mass spectrometry (HRMS) would be capable of confirming this mass with high accuracy, thereby validating the molecular formula.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for this molecule might include:

Loss of a hydroxyl radical (•OH) to give a fragment at m/z 107.

Loss of a methoxy (B1213986) radical (•OCH₃) is less likely but possible.

Cleavage of the C-N bond, leading to fragments corresponding to the pyridin-2-amine cation (m/z 94) and the methanol radical.

Fragmentation of the pyridine ring itself.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to four or five decimal places, HRMS allows for the calculation of a unique molecular formula.

For this compound, with a chemical formula of C₆H₈N₂O, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for experimental determination. In a typical HRMS analysis using electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺. The high-resolution measurement of this ion would confirm the elemental composition and rule out other potential formulas that might have the same nominal mass.

Based on its molecular formula, the expected high-resolution mass data for this compound is presented below.

IonMolecular FormulaCalculated m/z
[M+H]⁺[C₆H₉N₂O]⁺125.0709
[M+Na]⁺[C₆H₈N₂ONa]⁺147.0529
[M-H]⁻[C₆H₇N₂O]⁻123.0564

This table presents the predicted high-resolution mass-to-charge ratios (m/z) for the primary ions of this compound expected in ESI-HRMS. The values are calculated based on the monoisotopic masses of the constituent elements.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ (m/z 125.0709) would be the primary target for fragmentation analysis. The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments.

The structure of this compound features several potential sites for fragmentation. The initial protonation is likely to occur at the pyridine nitrogen or the amino nitrogen, as these are the most basic sites. Fragmentation of the protonated molecule can be expected to proceed through several key pathways:

Loss of water (-18.01 Da): A common fragmentation pathway for molecules containing a hydroxyl group is the neutral loss of water, which would result in a fragment ion at m/z 107.06.

Loss of formaldehyde (B43269) (-30.01 Da): The aminomethanol (B12090428) moiety is susceptible to retro-Mannich type fragmentation, leading to the loss of a neutral formaldehyde molecule. This would yield a fragment corresponding to protonated 2-aminopyridine (B139424) at m/z 95.06.

Cleavage of the pyridine ring: Subsequent fragmentation of the major product ions could involve the characteristic cleavage of the pyridine ring, leading to smaller fragment ions.

A plausible fragmentation pathway and the corresponding expected product ions are detailed in the table below.

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/z
125.0709[M+H - H₂O]⁺H₂O107.0604
125.0709[M+H - CH₂O]⁺CH₂O95.0599
95.0599[C₅H₅N]⁺NH₂79.0444

This table outlines the predicted fragmentation of the protonated molecule of this compound under tandem mass spectrometry conditions. The fragmentation pathways are based on the chemical structure and established fragmentation mechanisms of similar compounds.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

While a crystal structure for the free ligand this compound is not publicly available, the structure of its deprotonated form, (2-pyridyl)(2-pyridylamino)methanolate, has been elucidated as part of a cobalt(III) complex, namely bis[(2-pyridyl)(2-pyridylamino)methanolato]cobalt(III) perchlorate (B79767). nih.govresearchgate.net The analysis of this complex provides invaluable insight into the solid-state molecular architecture and supramolecular interactions of the ligand when coordinated to a metal center. In this complex, the ligand acts as a tridentate chelator, binding to the cobalt ion through the pyridine nitrogen, the amino nitrogen, and the deprotonated hydroxyl oxygen. nih.gov

Determination of Crystal System and Unit Cell Parameters

The crystal structure of bis[(2-pyridyl)(2-pyridylamino)methanolato]cobalt(III) perchlorate was determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in the monoclinic space group P2₁/c. ichem.md The unit cell parameters for this complex are summarized in the table below.

ParameterValue
a10.978(2) Å
b16.972(3) Å
c12.123(2) Å
α90°
β108.99(3)°
γ90°
Volume2139.5(7) ų
Z4

Crystallographic data for bis[(2-pyridyl)(2-pyridylamino)methanolato]cobalt(III) perchlorate. Data sourced from Ray, et al. (2005). nih.gov

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The coordination of the (2-pyridyl)(2-pyridylamino)methanolate ligand to the cobalt(III) center results in a pseudo-octahedral geometry. nih.gov The two ligands are arranged in a facial mode. The bond lengths and angles within the coordinated ligand provide a detailed picture of its molecular geometry. Key intramolecular distances and angles are presented below.

Selected Bond Lengths (Å)

BondLength (Å)
Co-O(1)1.908(2)
Co-N(1)1.934(2)
Co-N(2)1.954(2)
C(1)-O(1)1.365(4)
C(1)-N(2)1.464(4)
N(2)-C(2)1.347(4)
C(2)-N(1)1.353(4)

Selected Bond Angles (°)

AngleValue (°)
O(1)-Co-N(1)170.8(1)
O(1)-Co-N(2)82.5(1)
N(1)-Co-N(2)88.3(1)
C(1)-O(1)-Co118.8(2)
C(1)-N(2)-Co108.8(2)
C(2)-N(2)-Co130.4(2)
C(2)-N(1)-Co121.1(2)

Selected bond lengths and angles for the (2-pyridyl)(2-pyridylamino)methanolate ligand within its cobalt(III) complex. Data extracted from the crystallographic information file of the study by Ray, et al. (2005). nih.gov

Characterization of Hydrogen Bonding Networks and Crystal Packing

In the crystal structure of bis[(2-pyridyl)(2-pyridylamino)methanolato]cobalt(III) perchlorate, the complex cations and perchlorate anions are packed in a three-dimensional network. nih.gov While the ligand itself does not have hydrogen bond donors in its deprotonated, coordinated form, the amino group's hydrogen (prior to deprotonation) would be a key participant in hydrogen bonding in the free ligand. In the complex, intermolecular interactions are likely dominated by weaker C-H···O interactions involving the perchlorate anions, which help to stabilize the crystal lattice. The packing diagram of the complex shows how these units are arranged in the solid state, providing insight into the supramolecular chemistry of this system. nih.gov

Reactivity and Reaction Mechanisms of Pyridin 2 Yl Amino Methanol

Studies on the Reactivity of the Pyridine (B92270) Nitrogen

The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is available for protonation or reaction with electrophiles. quora.com Its basicity and nucleophilicity are key determinants of the molecule's behavior in various chemical environments.

The basicity of the pyridine nitrogen in aminopyridines is a well-studied phenomenon. The position of the amino group on the pyridine ring significantly influences the pKa of the conjugate acid. For 2-aminopyridine (B139424), the parent compound related to [(Pyridin-2-yl)amino]methanol, the pKa is reported as 6.86. quora.comnih.gov This value indicates that 2-aminopyridine will exist partially in its protonated form in neutral or acidic environments. nih.gov The basicity of the ring nitrogen is influenced by the electronic properties of the substituent. quora.com The amino group at the 2-position can exert a resonance effect, which can influence the electron density on the ring nitrogen. researchgate.net

Studies comparing the basicity of aminopyridines in different solvents, such as water and acetonitrile, have shown that while the trend in basicity is similar, the absolute pKa values can differ significantly. cdnsciencepub.com The sensitivity of the pyridinium (B92312) ion formation to solvent effects is a critical factor in predicting reaction outcomes in various media. cdnsciencepub.com For instance, the pKa of pyridine itself is 5.23 in water and 12.33 in acetonitrile. cdnsciencepub.com The relationship between pKa values in these two solvents can be used to estimate basicity in non-aqueous systems. cdnsciencepub.com

CompoundpKa (in Water)Reference
Pyridine5.23 cdnsciencepub.com
2-Aminopyridine6.86 quora.comnih.gov
4-Aminopyridine9.17 quora.com

The pyridine nitrogen can act as a nucleophile, reacting with alkyl halides in a process known as quaternization to form pyridinium salts. mdpi.comresearchgate.net This is typically an SN2 reaction, often favored in polar aprotic solvents that help solvate the resulting ions. mdpi.com The quaternization of pyridine derivatives is a versatile synthetic strategy for creating biologically active compounds and functional materials. researchgate.netfrontiersin.org

Furthermore, the pyridine nitrogen can be oxidized to form a pyridine N-oxide. semanticscholar.org Pyridine N-oxides are valuable synthetic intermediates because they are more reactive towards both electrophilic and nucleophilic substitution than the parent pyridines. semanticscholar.org The synthesis of 2-aminopyridines, for example, can be achieved from pyridine N-oxides through various methods, including Reissert-Henze-type reactions. nih.govresearchgate.net These reactions involve the activation of the N-oxide, often with reagents like phosphorus-based coupling agents or trifluoroacetic anhydride, followed by nucleophilic attack by an amine. semanticscholar.orggoogle.com This highlights the importance of N-oxide formation as a key transformation of the pyridine nitrogen. nih.govacs.org

Chemical Transformations of the Amino Nitrogen

The secondary amino group in this compound is a key reactive site, capable of acting as a nucleophile and participating in condensation reactions.

The secondary amine possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This nucleophilicity allows it to react with a variety of electrophiles. In the context of 2-aminopyridine derivatives, the amino group can participate in nucleophilic aromatic substitution reactions on other activated aromatic systems. nih.gov The nucleophilicity of the amino group is, however, modulated by its attachment to the pyridine ring. Resonance effects can delocalize the lone pair into the ring system, potentially reducing its nucleophilicity compared to a simple alkylamine. researchgate.net Despite this, 2-aminopyridine derivatives are known to react with various electrophiles, including isocyanides and imidoyl chlorides, to form more complex structures. nih.govresearchgate.net

A hallmark reaction of primary and secondary amines is their condensation with carbonyl compounds like aldehydes and ketones. ijpsonline.com This reaction proceeds through a two-step mechanism. The first step is a nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.govcymitquimica.com This initial addition is reversible. libretexts.org

For this compound, which is itself a carbinolamine, this equilibrium is central to its chemistry. The formation of such hemiaminals is a critical first step in the synthesis of imines. libretexts.orgksu.edu.sa The stability of the carbinolamine intermediate can vary; while they are often transient, some, particularly those derived from certain aldehydes or amines, can be isolated. nih.gov The reaction is highly pH-dependent; mildly acidic conditions (around pH 4.5) are often optimal, as they facilitate both the initial nucleophilic attack and the subsequent dehydration step. jove.com

Reactivity of the Hydroxyl Group

The hydroxyl group in this compound is part of a carbinolamine functional group. cymitquimica.com The reactivity of this hydroxyl group is intrinsically linked to the stability and subsequent reactions of the carbinolamine intermediate.

In the context of condensation reactions with carbonyls, the hydroxyl group of the initially formed carbinolamine is a key leaving group. libretexts.orgksu.edu.sa The elimination of this group, typically as a water molecule, leads to the formation of a C=N double bond, resulting in an imine or a related species. libretexts.org This dehydration step is acid-catalyzed. ksu.edu.sa Protonation of the hydroxyl group converts it into a much better leaving group (H₂O), facilitating its departure and the subsequent formation of an iminium ion. libretexts.orgksu.edu.sa Deprotonation of the nitrogen then yields the final stable imine product. libretexts.org Therefore, the primary reactivity of the hydroxyl group in this compound is its role as a leaving group in elimination reactions that follow its formation or are part of an equilibrium.

Role in Intramolecular Cyclization Reactions

This compound and its subsequent iminium ion are key precursors in intramolecular cyclization reactions, particularly for the synthesis of fused heterocyclic systems such as pyrido[1,2-a] Current time information in Bangalore, IN.researchgate.netbohrium.comtriazines. researchgate.netresearchgate.net These reactions typically proceed via an aminomethylation process, where the 2-aminopyridine moiety is functionalized, followed by a cyclocondensation step.

The synthesis of substituted pyrido[1,2-a] Current time information in Bangalore, IN.researchgate.netbohrium.comtriazines often involves the reaction of a 2-aminopyridine derivative with formaldehyde (B43269) and a primary amine. researchgate.netresearchgate.net The initial step is the formation of the this compound intermediate, which then dehydrates to the corresponding iminium ion. This electrophile is subsequently trapped by a nucleophilic site within the same molecule or in a second reactant, leading to the formation of the triazine ring. For instance, the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with formaldehyde and various primary amines yields a range of 1,3,4,6-tetrahydro-2H-pyrido[1,2-a] Current time information in Bangalore, IN.researchgate.netbohrium.comtriazine derivatives. researchgate.net

Table 1: Examples of Intramolecular Cyclization Products from 2-Aminopyridine Derivatives This table is interactive. Click on the headers to sort the data.

Starting 2-Aminopyridine Derivative Other Reactants Cyclized Product Reference
6-Amino-4-phenyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile Benzylamine, Formaldehyde 3-Benzyl-6-oxo-8-phenyl-1,3,4,6-tetrahydro-2H-pyrido[1,2-a] Current time information in Bangalore, IN.researchgate.netbohrium.comtriazine-7,9-dicarbonitrile researchgate.net
6-Amino-4-phenyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile Aniline, Formaldehyde 6-Oxo-3,8-diphenyl-1,3,4,6-tetrahydro-2H-pyrido[1,2-a] Current time information in Bangalore, IN.researchgate.netbohrium.comtriazine-7,9-dicarbonitrile researchgate.net
6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile Benzylamine, Formaldehyde 3-Benzyl-8-(4-chlorophenyl)-6-oxo-1,3,4,6-tetrahydro-2H-pyrido[1,2-a] Current time information in Bangalore, IN.researchgate.netbohrium.comtriazine-7,9-dicarbonitrile researchgate.net
6-Amino-4-methyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile Primary Amines, Formaldehyde 8-Methyl-6-thioxo-3-R-1,3,4,6-tetrahydro-2H-pyrido[1,2-a] Current time information in Bangalore, IN.researchgate.netbohrium.comtriazine-7,9-dicarbonitriles researchgate.net

Participation in Intermolecular Condensations

The formation of this compound is the initial step in the well-known Mannich reaction, a three-component intermolecular condensation. nih.govwikipedia.org This reaction involves an aldehyde (formaldehyde), a primary or secondary amine (2-aminopyridine), and a compound possessing an acidic hydrogen atom. wikipedia.org The carbinolamine intermediate quickly converts to an electrophilic iminium ion, which is then attacked by the nucleophilic carbon of the third component. wikipedia.org

This methodology is widely used for the synthesis of β-amino ketones and other Mannich bases, which are valuable synthetic building blocks. nih.gov A related intermolecular condensation occurs when two equivalents of an aminopyridine react with one equivalent of formaldehyde. The initially formed this compound intermediate reacts with a second molecule of 2-aminopyridine to yield a methylene-bridged dimer, such as N,N'-bis(pyridin-2-yl)methanediamine. This dimer itself can be a key intermediate in the synthesis of more complex molecules. researchgate.netresearchgate.netiosrjournals.org

Table 2: Examples of Intermolecular Condensation Reactions Involving 2-Aminopyridine and Formaldehyde This table is interactive. Click on the headers to sort the data.

2-Aminopyridine Reactant Condensation Partner(s) Product Type Reference
2-Aminopyridine Isatin, various secondary amines Mannich Bases (Isatin derivatives) nih.gov
2-Aminopyridine Lawsone (2-hydroxy-1,4-naphthoquinone) Aminomethylnaphthoquinones rsc.org
2-Aminopyridine (self-condensation) 5,5'-Methylenebis(2-aminopyridine) researchgate.netiosrjournals.org
2-Aminopyrimidine (B69317) (analogous) (self-condensation) 2,2'-(Methylenediimino)dipyrimidine nist.gov

Mechanistic Investigations of Key Transformations Involving this compound

Understanding the detailed reaction pathways, intermediates, and transition states is crucial for optimizing reaction conditions and expanding the synthetic utility of transformations involving this compound.

Elucidation of Reaction Intermediates

The direct observation and characterization of this compound can be challenging due to its transient nature. However, its existence is strongly supported by the isolation of analogous structures and subsequent reaction products. In the reaction of 2-aminopyrimidine with formaldehyde, the corresponding carbinolamine, N-(2-pyrimidinyl)aminomethanol, was successfully identified. nist.gov

The primary intermediates derived from this compound are the N-pyridin-2-ylmethaniminium cation and the dimeric species, N,N'-bis(pyridin-2-yl)methanediamine. The iminium ion is the key electrophile in Mannich and cyclization reactions. wikipedia.org The formation of the diamine intermediate has been documented in the cyclocondensation of aminodiazines with glyoxal (B1671930) and formaldehyde, where N,N'-bis(2-pyrimidinyl)methanediamine was isolated and characterized. researchgate.net The characterization of these transient species often relies on a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as trapping experiments and X-ray crystallography of more stable derivatives or final products. researchgate.netnist.govmdpi.com

Table 3: Key Intermediates in Reactions of 2-Aminopyridine with Formaldehyde This table is interactive. Click on the headers to sort the data.

Intermediate Parent Reaction Type Method of Elucidation/Characterization Reference
This compound Mannich, Cyclization Inferred; Isolation of pyrimidine (B1678525) analog nist.gov
N-Pyridin-2-ylmethaniminium ion Mannich, Cyclization Mechanistic postulation; Reactivity studies wikipedia.org
N,N'-Bis(pyridin-2-yl)methanediamine Intermolecular Condensation Isolation of pyrimidine analog; Use as reactant researchgate.netresearchgate.netiosrjournals.org
Hemiaminal Adducts Condensation with Aldehydes 1H-NMR Spectroscopy mdpi.com

Kinetic Studies and Rate Law Determination

Table 4: Factors Influencing Reaction Rates of Transformations Involving this compound This table is interactive. Click on the headers to sort the data.

Factor Expected Influence on Reaction Rate Mechanistic Rationale Reference
pH Highly dependent; often exhibits a rate maximum at a specific pH. Affects the equilibrium concentration of the amine, protonated amine, and the rate of dehydration of the carbinolamine to the iminium ion. wikipedia.org
Reactant Concentration Rate increases with concentration. Follows general principles of chemical kinetics. scholaris.ca
Nucleophile Reactivity Faster rates with stronger nucleophiles. If the nucleophilic attack is the rate-determining step, a more reactive nucleophile will accelerate the reaction. wikipedia.org
Temperature Rate increases with temperature. Provides the necessary activation energy for the reaction to proceed, as described by the Arrhenius equation. scholaris.ca
Solvent Significant effect on rate. The polarity of the solvent can influence the stability of charged intermediates and transition states. Protic solvents can participate in proton transfer steps. scholaris.caupsc.md

Transition State Analysis

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for analyzing the transition states of reactions involving intermediates like this compound. upsc.mdresearchgate.net Such analyses allow for the mapping of the entire reaction energy profile, including the structures and energies of reactants, intermediates, transition states, and products.

For analogous condensation reactions, such as the reaction of 4-pyridinecarboxaldehyde (B46228) with aminobenzoic acids, DFT studies have been used to model the two main stages: the initial nucleophilic attack of the amine on the aldehyde to form a carbinolamine intermediate, and the subsequent dehydration to form the final imine product. upsc.md These calculations determine the activation energy (Ea) for each step, identifying the kinetic barriers that must be overcome. The transition state for the first step involves the formation of the C-N bond, while the transition state for the second step involves the breaking of the C-O bond and an intramolecular proton transfer to form a water molecule. upsc.md Similar computational approaches have been applied to the reactions of amines with formaldehyde, confirming a stepwise mechanism and calculating the kinetic barriers for the addition steps. researchgate.net

Table 5: Calculated Activation Energies for a Model Two-Stage Condensation Reaction (Data from a DFT study on the condensation of 4-pyridinecarboxaldehyde and o-aminobenzoic acid, serving as an illustrative example)

Reaction Stage Transition State Description Calculated Activation Energy (kcal/mol) Reference
Stage 1 Intermolecular H-transfer from amine to aldehyde oxygen to form carbinolamine intermediate. 4.46 upsc.md
Stage 2 Intramolecular H-transfer from N to hydroxyl oxygen, leading to water elimination. 0.68 upsc.md

Coordination Chemistry and Metal Complexation with Pyridin 2 Yl Amino Methanol

Design and Synthesis of Metal Complexes Featuring [(Pyridin-2-yl)amino]methanol as a Ligand

The synthesis of metal complexes with ligands analogous to this compound, such as pyridylalkylamines and 2-pyridylmethanol, typically involves the direct reaction of the ligand with a metal salt in a suitable solvent like methanol (B129727) or ethanol (B145695). researchgate.netjscimedcentral.com The resulting complex's nuclearity, geometry, and composition can be controlled by modulating reaction conditions such as the metal-to-ligand ratio, the nature of the metal salt's counter-ion, and the pH of the solution.

Ligands with similar functionalities to this compound are known to form both mononuclear and polynuclear complexes. nih.gov Mononuclear complexes are typically formed when the ligand acts as a chelate to a single metal center. For instance, reactions of N-(pyridin-2-ylmethyl)aniline derivatives with copper(II) chloride have yielded mononuclear complexes with a distorted square planar geometry around the copper center. researchgate.net

Polynuclear structures, including dinuclear and polymeric complexes, arise when the ligand or other bridging species, such as halide ions, link multiple metal centers. researchgate.netnih.govnih.gov For example, the reaction of a pyridinylmethylamino derivative with copper(II) chloride in methanol has been shown to afford a polymeric complex where chloride ions bridge the copper centers. researchgate.net Similarly, dinuclear copper(II) complexes have been synthesized where phenoxo oxygens from related phenol-containing ligands bridge the two metal centers. nih.gov The formation of these higher nuclearity structures is often influenced by the specific ligand architecture and the reaction stoichiometry.

The versatile coordination ability of pyridine-amino type ligands facilitates complexation with a wide array of transition metals. While copper(II) complexes are extensively studied researchgate.netnih.govresearchgate.net, ligands with similar donor sets have been successfully used to synthesize complexes with other transition metal ions.

Studies have reported the synthesis and characterization of complexes with:

Palladium(II): Organometallic palladium(II) complexes have been synthesized where a related imine ligand coordinates through the pyridine (B92270) and imine nitrogen atoms. unive.it

Nickel(II): Nickel(II) complexes with pyridine-based ligands are well-known, often exhibiting square planar or octahedral geometries. jscimedcentral.comresearchgate.net

Silver(I) and Copper(I): These d¹⁰ ions also form complexes with pyridine-containing ligands, with geometries ranging from linear to tetrahedral. jscimedcentral.com

Cobalt(II), Zinc(II), Cadmium(II), and Mercury(II): A range of divalent metal ions have been complexed with ligands containing pyridine and other donor groups, showcasing the broad applicability of this ligand class. researchgate.netnih.gov

The choice of the metal center is crucial as it dictates the resulting complex's geometry, electronic properties, and potential applications in areas like catalysis and materials science. mdpi.comwikipedia.org

Ligand Binding Modes and Coordination Geometries

The structural diversity of metal complexes derived from this compound is rooted in its flexible coordination behavior. The three potential donor sites—pyridine N, amino N, and hydroxyl O—can engage in various binding modes.

The most common coordination mode for ligands of this type is as a bidentate or tridentate chelating agent to a single metal ion.

Bidentate Chelation: Coordination typically occurs through the pyridine nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. researchgate.net This N,N-chelation is a recurring motif in the coordination chemistry of 2-picolylamine derivatives. researchgate.net Alternatively, bidentate N,O-chelation involving the pyridine nitrogen and the hydroxyl oxygen is also possible, as seen in complexes of 2-pyridylmethanol. researchgate.net

Tridentate Chelation: In principle, this compound can act as a tridentate N,N,O-ligand, coordinating to a metal center via all three donor atoms. This would lead to the formation of two fused chelate rings, resulting in a particularly stable complex.

Beyond chelation, the ligand's functional groups can also participate in bridging modes, leading to polynuclear structures. The hydroxyl group, upon deprotonation, can act as a bridging alkoxo group between two metal centers, a behavior observed in related systems. nih.gov

The final coordination geometry around the metal center is a delicate balance of steric and electronic effects imposed by the ligand and any co-ligands. nih.govacs.org

Steric Factors: The bulkiness of the ligand framework can influence the accessibility of the metal center and dictate the arrangement of ligands around it. For instance, steric hindrance between ligands can prevent the formation of otherwise expected geometries. researchgate.net In a series of Hg(II) complexes, steric crowding was found to define the predominance of the linkers in the structural arrangement, resulting in structures varying from monomers to coordination polymers. nih.govacs.org

Spectroscopic Characterization of Metal Complexes

A combination of spectroscopic techniques is essential for the unambiguous characterization of metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining which donor atoms are involved in coordination. Coordination of the pyridine nitrogen typically results in a shift of the C=N and C=C stretching vibrations to higher frequencies. The N-H stretching vibration of the amino group and the O-H stretch of the hydroxyl group would also be expected to shift upon coordination to a metal ion, often to lower wavenumbers. mdpi.com

Vibrational Mode Typical Wavenumber (cm⁻¹) in Free Ligand Expected Shift upon Coordination
ν(O-H)~3300-3400 (broad)Shift to lower frequency, broadening
ν(N-H)~3200-3300Shift to lower frequency
ν(C=N), ν(C=C) (pyridine)~1400-1600Shift to higher frequency
ν(M-O), ν(M-N)Not presentAppear in the far-IR region (~400-600 cm⁻¹)

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal center. For transition metal complexes, d-d transitions can often be observed in the visible region. For instance, copper(II) complexes of related ligands show broad transitions in the 600-700 nm range, which are characteristic of d-d transitions in a square pyramidal or distorted octahedral environment. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Pd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. Upon coordination, the chemical shifts of the protons and carbons near the donor atoms are expected to change significantly compared to the free ligand. academie-sciences.fr For example, the protons on the pyridine ring and the methylene (B1212753) protons adjacent to the amino group would be particularly sensitive to complexation.

Information regarding the coordination chemistry of this compound is not available in the public domain.

A thorough and comprehensive search of scientific literature and chemical databases has revealed no specific information on the synthesis, characterization, or coordination chemistry of the compound this compound. Consequently, it is not possible to provide an article that adheres to the detailed outline requested, which includes specific experimental data such as UV-Vis spectroscopy, Electron Paramagnetic Resonance (EPR), X-ray diffraction studies, thermodynamic stability constants, ligand exchange reactions, and redox properties of its metal complexes.

The scientific community has extensively studied the coordination chemistry of related, but structurally distinct, molecules. These include various substituted aminopyridines, pyridylmethanols, and other pyridine-containing ligands. Research on these analogous compounds demonstrates a rich and diverse range of coordination behaviors, forming complexes with a wide array of transition metals and exhibiting interesting spectroscopic, magnetic, and reactive properties.

However, the specific combination of a pyridin-2-yl group and an amino-methanol functionality in the ligand this compound does not appear to have been reported in the context of its interaction with metal ions. Therefore, no data exists to populate the requested sections of the article.

It is recommended to consult primary chemical synthesis and coordination chemistry literature for the most current research, as new compounds and their properties are continuously being investigated and published. Should information on this compound become available in the future, a detailed analysis of its coordination chemistry could be performed.

Theoretical and Computational Studies of Pyridin 2 Yl Amino Methanol

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule and exploring its conformational landscape.

Density Functional Theory (DFT) is a robust and widely used computational method for predicting the geometric and electronic properties of molecules. For a molecule like [(Pyridin-2-yl)amino]methanol, DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-311+G(d,p), would be employed to perform geometry optimization. nih.govworldscientific.comrasayanjournal.co.in This process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable structure.

The optimization would reveal key structural parameters. For instance, in the related 2-aminopyridine (B139424) molecule, DFT calculations have confirmed the nonplanarity of the exocyclic amino group, which adopts a pyramidal conformation. nih.gov Similarly, for this compound, the geometry around the amino nitrogen and the carbinol carbon would be precisely determined. The planarity of the pyridine (B92270) ring would likely be slightly distorted due to the electronic and steric influence of the aminomethanol (B12090428) substituent.

A comparative analysis of calculated bond lengths and angles with experimental X-ray diffraction data for analogous aminopyridine derivatives has shown good agreement, validating the accuracy of the DFT approach. rasayanjournal.co.innih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for 2-Aminopyridine (Analogous Substructure) This table presents theoretical data for 2-aminopyridine, a core component of the target molecule, to illustrate typical results from DFT calculations. Data is based on studies using the B3LYP/6-311++G(d,p) level of theory.

ParameterBond/AngleCalculated Value
Bond LengthC-N (amino)~1.38 Å
Bond LengthC-C (ring)~1.39 - 1.40 Å
Bond LengthC-N (ring)~1.34 Å
Bond AngleC-N-C (ring)~117°
Bond AngleH-N-H (amino)~115°

Source: Based on data from computational studies of 2-aminopyridine derivatives. rasayanjournal.co.innih.gov

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for probing electronic structure. Methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory provide more accurate electronic energies and can be crucial for systems where electron correlation is significant. researchgate.net For pyridine derivatives, ab initio calculations have been used to refine energies and understand photoisomerization processes. aip.orgacs.org

For this compound, ab initio calculations such as CCSD(T) would be valuable for obtaining a highly accurate energy profile of different conformers, particularly concerning the rotation around the C-N bond connecting the substituent to the pyridine ring. These methods are also essential for studying reaction mechanisms where the accurate description of transition states is critical. nih.govfrontiersin.orgresearchgate.net

Analysis of Electronic Properties and Molecular Orbitals

Understanding the distribution of electrons within the molecule is key to predicting its chemical behavior, including sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability; a smaller gap generally implies higher reactivity. rasayanjournal.co.innih.gov

Table 2: Representative Frontier Molecular Orbital Energies for an Aminopyridine Derivative This table provides illustrative HOMO, LUMO, and energy gap values for a related aminopyridine compound, as specific data for this compound is not available. Values are typically calculated in electron volts (eV).

Molecular OrbitalEnergy (eV)
HOMO~ -6.60 eV
LUMO~ -0.95 eV
Energy Gap (ΔE)~ 5.65 eV

Source: Derived from findings in studies on aminopyridine derivatives. nih.govnih.gov

The distribution of electron density in a molecule can be quantified through methods like Mulliken population analysis or visualized using Molecular Electrostatic Potential (MEP) maps. rasayanjournal.co.in MEP maps are particularly insightful as they illustrate the electrostatic potential on the molecule's surface. researchgate.netpearson.com

For this compound, an MEP map would show regions of negative potential (electron-rich, nucleophilic sites), typically colored red, and regions of positive potential (electron-poor, electrophilic sites), colored blue. csic.es It is expected that the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group would be regions of high negative potential, making them likely sites for protonation or coordination to electrophiles. nih.govnih.gov The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, indicating their susceptibility to attack by nucleophiles. Such analyses are crucial for predicting intermolecular interactions, such as hydrogen bonding. rasayanjournal.co.in

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling can be used to explore the potential chemical reactions of this compound. The aminomethanol functional group itself is known to be a key, often transient, intermediate in reactions like the Strecker synthesis of amino acids. researchgate.netolemiss.edu

Theoretical studies on aminomethanol (NH₂CH₂OH) have extensively modeled its reaction kinetics, particularly its atmospheric oxidation initiated by hydroxyl radicals (•OH). nih.govfrontiersin.orgfrontiersin.org These studies, using DFT and ab initio methods, calculate the activation energies for hydrogen abstraction from the –CH₂–, –NH₂–, and –OH groups. nih.govfrontiersin.org The findings indicate that hydrogen abstraction from the –CH₂– group is often the most favorable pathway. nih.gov

Applying this knowledge to this compound, computational models could predict its decomposition pathways or its reactions with various reagents. For example, the molecule could undergo dehydration to form the corresponding imine, [(Pyridin-2-yl)imino]methane. The energy barrier for this and other potential reactions could be calculated, providing insight into the compound's stability and synthetic utility. Modeling its interaction with biological targets, such as enzymes, could also be performed to predict potential pharmacological activity, as has been done for other aminopyridine derivatives. tandfonline.comrsc.org

Prediction of Reaction Mechanisms and Energy Barriers

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. While specific studies on the reaction mechanisms of this compound are not extensively documented in the literature, valuable insights can be drawn from theoretical examinations of its core components, namely aminomethanol and 2-aminopyridine.

A key reaction of aminomethanol is its decomposition through water elimination to form methanimine. scispace.comaip.orgaip.org Theoretical calculations have determined the energy barrier for this unimolecular decomposition to be quite high, suggesting significant kinetic stability in the gas phase. scispace.comaip.orgaip.org For instance, a barrier of approximately 55 kcal/mol has been calculated, indicating that this compound is not expected to readily decompose via this pathway under normal conditions. aip.orgaip.org

Another important set of reactions involves hydrogen abstraction from the molecule, for instance, by hydroxyl radicals in atmospheric or biological contexts. frontiersin.orgresearchgate.net Computational studies on aminomethanol have revealed the activation energies for H-atom abstraction from the -NH2, -CH2, and -OH groups. frontiersin.orgresearchgate.net These studies indicate that the amino group is the most likely site for initial attack, followed by the methylene (B1212753) and then the hydroxyl group. frontiersin.orgresearchgate.net By analogy, similar reactivity trends can be anticipated for this compound.

The formation of this compound itself, likely through the condensation of 2-aminopyridine and formaldehyde (B43269), can also be studied computationally. Theoretical investigations into the formation of aminomethanol from ammonia (B1221849) and formaldehyde have shown a significant activation barrier, suggesting the reaction may not be spontaneous in the gas phase and likely requires catalysis or specific solvent conditions. scispace.comaip.orgresearchgate.net A similar scenario is expected for the formation of this compound.

Table 1: Calculated Activation Energy Barriers for Analogous Reactions of the Aminomethanol Moiety
ReactionFunctional GroupCalculated Activation Energy (kcal/mol)Computational MethodReference
Unimolecular Water Elimination-CH2OH and -NH-~55Not specified aip.orgaip.org
H-abstraction by •OH-NH-3.5 - 6.5CCSD(T)//M06-2X/6-311++G(3df, 3pd) frontiersin.orgresearchgate.net
-CH2-4.1 - 6.5
-OH7.0 - 9.3
Formation from Amine and Formaldehyde (gas phase)-NH2 and CH2O~34.1 - 41MP2/6-311++G** / Not specified scispace.comaip.org

Solvation Effects in Chemical Reactions

The solvent environment can significantly influence the rates and mechanisms of chemical reactions. For a molecule like this compound, which possesses both hydrogen bond donor and acceptor sites, solvation effects are expected to be particularly pronounced. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the presence of a solvent and to calculate its effect on reaction energetics. nih.gov

In protic solvents like water or methanol (B129727), the amino and hydroxyl groups of this compound will form strong hydrogen bonds with the solvent molecules. These interactions can stabilize the ground state of the molecule and also the transition states of reactions in which charge separation occurs. For instance, in reactions involving proton transfer, a protic solvent can act as a shuttle, potentially lowering the activation energy barrier compared to the gas phase. nih.gov

Conversely, in aprotic solvents, the hydrogen bonding capabilities of the solvent are diminished. This can lead to different reaction outcomes or rates. For example, intramolecular hydrogen bonding within the this compound molecule may become more significant in the absence of competing interactions with the solvent.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful approach to explore the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions in a solution environment.

Investigation of Hydrogen Bonding Interactions

This compound has multiple sites capable of forming hydrogen bonds: the hydroxyl group (-OH), the amino group (-NH-), and the nitrogen atom of the pyridine ring. MD simulations can be used to investigate the nature and lifetime of both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydroxyl hydrogen and the pyridine nitrogen, or between the amino hydrogen and the hydroxyl oxygen. The stability of such bonds would depend on the conformational preferences of the molecule. Computational studies on related amino alcohols, such as 2-aminoethanol, have shown that intramolecular hydrogen bonds play a significant role in determining the most stable conformers. researchgate.netmdpi.com The strength of these interactions can be quantified through theoretical methods like Natural Bond Orbital (NBO) analysis. researchgate.net

Intermolecular Hydrogen Bonding: In a protic solvent like water or methanol, this compound will form a complex network of hydrogen bonds with the surrounding solvent molecules. MD simulations can reveal the preferred sites of interaction and the average number of hydrogen bonds formed. Studies on 2-aminopyridine have shown that the pyridine nitrogen and the amino group readily participate in hydrogen bonding with water. nih.gov Similarly, the hydroxyl group of the methanol moiety would be a strong hydrogen bond donor and acceptor.

Table 2: Potential Hydrogen Bonding Interactions of this compound
Interaction TypeDonorAcceptorExpected Significance
IntramolecularHydroxyl (-OH)Pyridine NitrogenDependent on conformation, potentially stabilizing certain rotamers.
Amino (-NH)Hydroxyl OxygenLess likely due to ring strain, but possible in certain conformations.
Intermolecular (with protic solvent)Hydroxyl (-OH)Solvent (e.g., Water, Methanol)Strong and prevalent.
Amino (-NH)Solvent (e.g., Water, Methanol)Strong and prevalent.
Solvent (e.g., Water, Methanol)Pyridine Nitrogen, Hydroxyl OxygenStrong and prevalent.

Conformational Analysis in Solution Phase

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility. This compound possesses several rotatable bonds, leading to a number of possible conformations. MD simulations in an explicit solvent can be used to explore the conformational landscape and identify the most populated conformers in solution.

The rotation around the C(pyridine)-N(amino) bond.

The rotation around the N(amino)-C(methylene) bond.

The rotation around the C(methylene)-O(hydroxyl) bond.

Computational studies on 2-aminopyridine have shown that the rotation of the amino group relative to the pyridine ring has two distinct energy barriers. uisek.edu.ec The planarity of the amino group can also vary depending on the rotational angle. uisek.edu.ec This information provides a basis for understanding the conformational preferences around the C(pyridine)-N(amino) bond in this compound.

For the aminomethanol portion of the molecule, theoretical studies on aminomethanol and related amino alcohols can provide insights into the preferred conformations around the N-C and C-O bonds. frontiersin.orgacs.org The interplay between steric hindrance and potential intramolecular hydrogen bonds will ultimately determine the most stable conformers in solution. MD simulations can quantify the relative populations of these conformers and the timescale of transitions between them.

Table 3: Key Dihedral Angles for Conformational Analysis of this compound
Dihedral AngleDefining AtomsExpected Influences on Conformation
τ1 (Pyridine-Amino)C(ortho)-C(ipso)-N-C(methylene)Steric interactions between the methylene group and the pyridine ring; potential for intramolecular hydrogen bonding with the pyridine nitrogen.
τ2 (Amino-Methylene)C(pyridine)-N-C(methylene)-OGauche and anti conformations will have different energies; influenced by solvation.
τ3 (Methylene-Hydroxyl)N-C-O-HOrientation of the hydroxyl hydrogen, which is crucial for hydrogen bonding.

Advanced Research Applications of Pyridin 2 Yl Amino Methanol As a Chemical Building Block

Utilization in the Synthesis of Complex Organic Molecules

The bifunctional nature of [(pyridin-2-yl)amino]methanol makes it an attractive starting material for the synthesis of a wide array of complex organic molecules. The presence of both a nucleophilic amino group and a reactive hydroxymethyl group, attached to a pyridine (B92270) core, allows for sequential or one-pot reactions to build intricate molecular frameworks.

This compound and its isomers are valuable precursors for the synthesis of fused heterocyclic systems, particularly those containing the pyridine nucleus, which is a common motif in many biologically active compounds. Research has demonstrated the utility of the constitutional isomer, (2-aminopyridin-3-yl)methanol, in the synthesis of pyrido[2,3-d]pyrimidines. In a two-component reaction with aryl methanamines, catalyzed by Ni-doped TiO2 nanoparticles, (2-aminopyridin-3-yl)methanol serves as the foundational pyridine building block for the construction of the fused pyrimidine (B1678525) ring. This transformation highlights the potential of aminopyridine methanols in the efficient assembly of complex heterocyclic scaffolds. The general synthetic approach is outlined in the table below.

Starting MaterialReagentCatalystProductReference
(2-Aminopyridin-3-yl)methanolAryl methanaminesNi-doped TiO2 nanoparticles2-Aryl-pyrido[2,3-d]pyrimidines

This synthetic strategy underscores the capability of aminopyridine methanols to participate in cyclization reactions, leading to the formation of medicinally relevant heterocyclic systems. The pyridine nitrogen and the amino group can act as key nucleophiles in reactions with various electrophiles, leading to the annulation of new rings onto the pyridine core.

The distinct reactive sites within this compound allow for its incorporation into multifunctional molecules through various synthetic strategies, including multicomponent reactions (MCRs). MCRs are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step from three or more starting materials. While direct examples involving this compound in MCRs are not extensively documented, the reactivity of its functional groups suggests its suitability for such transformations.

For instance, the amino group can react with an aldehyde and an isocyanide in a Ugi reaction, or with an aldehyde and a β-ketoester in a Hantzsch-type reaction, while the hydroxyl group can be further functionalized. This versatility allows for the generation of diverse molecular scaffolds with multiple points of functionalization, which is highly desirable in drug discovery and materials science. The development of MCRs utilizing aminopyridine derivatives for the synthesis of complex heterocyclic systems like chromeno[2,3-b]pyridines showcases the potential of such building blocks in generating molecular diversity.

Role in Catalysis

The pyridine nitrogen and the amino group of this compound provide excellent coordination sites for metal ions, making it and its derivatives promising candidates for ligands in organometallic catalysis. The ability to tune the steric and electronic properties of the ligand by modifying the basic scaffold is a key advantage in designing efficient and selective catalysts.

The development of novel ligands is crucial for advancing the field of organometallic catalysis. Pyridine-containing ligands have been extensively studied due to their strong coordination to a variety of transition metals.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental transformations in modern organic synthesis. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. While the direct use of this compound as a ligand in published cross-coupling studies is not prominent, its structural motifs are present in more complex and effective ligand systems.

For example, pyridyl-imine and amino alcohol-based ligands have been shown to be effective in palladium- and nickel-catalyzed cross-coupling reactions. The pyridine nitrogen and the amino or hydroxyl group can chelate to the metal center, creating a stable complex that can facilitate the catalytic cycle. The role of the pyridine nitrogen in stabilizing palladium catalysts and influencing the electronic properties of the catalytic species has been noted in Suzuki coupling reactions involving Schiff bases derived from 2-aminopyridines researchgate.netmdpi.com. Similarly, amino alcohols have been successfully employed as ligands in nickel-catalyzed Suzuki reactions of unactivated alkyl halides organic-chemistry.org. These examples suggest the potential of this compound to serve as a simple, yet effective, ligand scaffold for the development of new catalysts for cross-coupling reactions.

Cross-Coupling ReactionMetalLigand TypePotential Role of this compound-derived Ligand
Suzuki-MiyauraPalladium, NickelPyridyl-imine, Amino alcoholBidentate N,N or N,O chelation to stabilize the metal center and modulate its reactivity
HeckPalladiumPyridyl-imine, Amino alcoholStabilization of the active palladium species and facilitation of the catalytic cycle

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is a powerful tool for achieving this goal. This compound can serve as a valuable scaffold for the synthesis of chiral ligands for asymmetric catalysis.

By introducing chirality into the this compound framework, for instance, by using a chiral amine or by resolving the racemic mixture, new chiral ligands can be developed. These ligands can then be coordinated to transition metals like ruthenium, rhodium, or iridium to create catalysts for a variety of asymmetric transformations, including asymmetric hydrogenation and transfer hydrogenation. The development of chiral pyridine-aminophosphine ligands for asymmetric hydrogenation demonstrates the potential of pyridine-based scaffolds in creating highly effective and enantioselective catalysts rsc.org. Chiral β-amino alcohols have also been successfully used as ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines dergipark.org.trdergipark.org.tr. The combination of the pyridine ring for strong metal coordination and the chiral amino alcohol moiety for stereochemical control makes derivatives of this compound promising candidates for the development of novel catalysts for asymmetric synthesis.

Asymmetric ReactionCatalyst MetalChiral Ligand PrecursorPotential Enantioselectivity
Asymmetric HydrogenationRuthenium, IridiumChiral Pyridine-aminophosphineHigh (up to 99% ee reported for related systems) rsc.org
Asymmetric Transfer HydrogenationRutheniumChiral β-Amino alcoholHigh (up to 95% ee reported for related systems)

Due to a lack of available scientific literature, an article on the advanced research applications of the specific chemical compound “this compound” cannot be generated at this time. Extensive searches for research focusing on this compound's role as a chemical building block in the specified areas have not yielded relevant information.

The performed searches aimed to find data on the application of this compound in the following areas as per the request:

As an Organocatalyst or Promoter: No studies were identified that investigate or report the use of this compound for catalytic purposes.

In Supramolecular Chemistry: There is no available research on the self-assembly processes involving this compound, nor on its use as a ligand for the construction of Metal-Organic Frameworks (MOFs).

In Materials Science: No literature was found detailing the integration of this compound into polymer architectures or its application in the development of responsive materials.

The search results consistently pointed to related but structurally different compounds, such as other isomers of aminopyridine methanol (B129727) or more complex pyridine derivatives. Adhering to the strict instruction to focus solely on this compound and the provided outline, it is not possible to create a scientifically accurate and informative article.

This lack of information suggests that this compound may not be a compound that has been extensively explored for the advanced applications specified. Therefore, the requested article with detailed research findings and data tables cannot be produced.

As a Ligand in Organometallic Catalysis

Application as a Probe or Tool in Biochemical Assays for Fundamental Research

No literature was found that describes the use of this compound as a probe or tool in any biochemical assays for fundamental research.

Study of Non-Covalent Interactions

There are no available studies that investigate the non-covalent interactions of this compound or its application in studying such interactions in biological systems.

Elucidation of Enzyme-Substrate Binding Mechanisms through Chemical Principles

No research has been published detailing the use of this compound to elucidate enzyme-substrate binding mechanisms.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The future of utilizing [(Pyridin-2-yl)amino]methanol hinges on the development of efficient and versatile synthetic routes. While its direct synthesis is not widely reported, inspiration can be drawn from established methods for producing related pyridine (B92270) derivatives. nih.gov Future research is likely to focus on the following areas:

Adapting Existing Protocols: Methodologies for the synthesis of substituted aminopyridines and aminomethanol (B12090428) derivatives could be modified for the specific synthesis of this compound. This could involve the controlled reaction of 2-aminopyridine (B139424) with formaldehyde (B43269) under specific conditions to favor the formation of the desired product over polymerization or other side reactions. The synthesis of N-arylpyrimidin-2-amine derivatives using palladium catalysis offers a potential strategy that could be adapted. wikipedia.org Similarly, metal-free oxidative cyclization reactions, which have been successful in synthesizing highly substituted fluorenones from 2-(aminomethyl)biphenyls, might be engineered for the synthesis of novel structures derived from this compound. beilstein-journals.org

Flow Chemistry and Microfluidics: Continuous flow reactors could offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for handling potentially unstable intermediates like aminomethanol. nih.govresearchgate.netolemiss.edu This approach could enable the safe and scalable production of this compound, which has been noted to be kinetically stable in the gas phase but can be reactive in aqueous media. researchgate.net

Biocatalytic Synthesis: The use of enzymes to catalyze the formation of this compound could offer a green and highly selective synthetic route. Future research may involve screening for or engineering enzymes that can facilitate the specific amination and hydroxymethylation reactions required.

Exploration of New Catalytic Transformations

The pyridin-2-yl moiety is a well-established component of ligands in coordination chemistry and catalysis. beilstein-journals.orgresearchgate.netnih.gov The presence of this group in this compound makes it a prime candidate for the development of novel catalysts.

Precursor for Chiral Ligands: The amino and methanol (B129727) groups provide handles for further functionalization, allowing for the synthesis of a library of chiral ligands. These ligands could be used in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. For example, tridentate ligands derived from 1-(pyridin-2-yl)ethylamine have shown promise in enantioselective transfer hydrogenation. researchgate.net

Catalyst Degradation and In Situ Formation: Research has shown that some pyridin-2-yl based ligands can decompose in situ to form pyridine-2-carboxylic acid, which then acts as the active catalyst in certain manganese-based oxidation reactions. rsc.orgresearchgate.net Future studies could investigate whether this compound or its derivatives undergo similar transformations and if this can be harnessed for catalytic purposes.

Dual-Functional Catalysis: The molecule's structure allows for the potential development of catalysts that can participate in more than one type of transformation. For instance, the pyridine nitrogen could act as a Lewis basic site, while the hydroxyl group could participate in hydrogen bonding or act as a Brønsted acid/base, enabling cooperative catalysis.

Advanced Materials Development

Pyridine-containing polymers and materials often exhibit interesting electronic, optical, and responsive properties. mdpi.comresearchgate.netacs.org this compound could serve as a valuable monomer or functionalizing agent in the creation of advanced materials.

Functional Polymers: The methanol group can be readily converted into other functional groups or used as a point of attachment for polymerization. This could lead to the development of polymers with tailored properties, such as thermal responsiveness, pH sensitivity, or metal-coordinating abilities. researchgate.net For instance, pyridine-grafted copolymers have been shown to have antimicrobial and fluorescent properties. mdpi.com

Supramolecular Assemblies: The hydrogen bonding capabilities of the amino and hydroxyl groups, combined with the potential for π-π stacking of the pyridine rings, make this compound an excellent candidate for the construction of self-assembling systems. rsc.org These could find applications in areas such as drug delivery, sensing, and nanotechnology. The synthesis of materials like bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate highlights the potential for creating complex functional materials from pyridine-based building blocks. mdpi.com

Organic Electronics: Pyridine derivatives are known to be used in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov The electronic properties of this compound could be tuned through derivatization to create new materials for organic electronics.

Theoretical Predictions for Undiscovered Reactivity

Computational chemistry provides a powerful tool for predicting the behavior of molecules and guiding experimental work. researchgate.netiucr.orgbohrium.com

Reaction Mechanisms and Stability: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the reactivity of this compound. researchgate.netmdpi.com This can help in understanding its stability, predicting its most likely reaction pathways, and identifying promising new reactions. For example, theoretical studies on aminomethanol (NH2CH2OH) have provided insights into its kinetic stability and reaction pathways. researchgate.netnih.gov Similar studies on the title compound could predict its behavior in various chemical environments.

Catalyst Design: Computational screening can be employed to design new catalysts based on the this compound scaffold. By modeling the interaction of different metal centers with ligands derived from this compound, it is possible to predict their catalytic activity and selectivity for specific reactions. Theoretical predictions have been used to guide the design of tautomeric molecular switches with pyridine as a proton crane unit, showcasing the power of computational design. mdpi.com

Material Properties: Theoretical calculations can predict the electronic and optical properties of polymers and materials derived from this compound. This can accelerate the discovery of new materials with desired functionalities. First-principles calculations have been successfully used to predict the properties of polypyridine, which can guide the design of new polymers. acs.org

Design of Next-Generation Molecular Architectures for Chemical Science

The unique combination of functional groups in this compound makes it an attractive starting point for the design of complex and functional molecules.

Medicinal Chemistry: The pyridine scaffold is a common feature in many pharmaceuticals. nih.govnih.gov The ability to functionalize this compound at multiple points could lead to the development of new drug candidates with improved efficacy and selectivity. researchgate.netrsc.org For example, the 2-(Pyridin-2-yl)isopropyl (PIP) amine has been developed as a directing group for the functionalization of C(sp3)–H bonds, demonstrating the utility of such scaffolds in complex molecule synthesis. acs.org

Supramolecular Cages and Frameworks: The directional bonding capabilities of the molecule make it a suitable building block for the construction of intricate three-dimensional structures such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have applications in gas storage, separation, and catalysis.

Molecular Switches and Sensors: By incorporating photoresponsive or chemoresponsive groups, this compound could be used to create molecules that change their properties in response to external stimuli. This could lead to the development of new molecular switches, sensors, and smart materials.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for [(Pyridin-2-yl)amino]methanol, and what analytical methods validate its purity?

  • Synthetic Routes :

  • Reductive Amination : Reacting pyridin-2-amine with formaldehyde under reductive conditions (e.g., sodium borohydride) yields the target compound.
  • Biocatalytic Reduction : Asymmetric synthesis using Leuconostoc pseudomesenteroides N13 achieves enantiomeric enrichment (e.g., (S)-phenyl(pyridin-2-yl)methanol) under optimized pH (~8.5) and temperature (25–30°C) .
    • Validation :
  • NMR Spectroscopy : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ~4.5 ppm for -CH2OH, δ~8.3 ppm for pyridine protons) .
  • Mass Spectrometry : Molecular ion peak at m/z 109.128 (C6H7NO<sup>+</sup>) .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Spectroscopy :

  • FT-IR : O-H stretch (~3300 cm<sup>−1</sup>), C-N stretch (~1250 cm<sup>−1</sup>) .
    • Crystallography :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths (e.g., C-O ~1.42 Å) and angles using SHELXL .
  • ORTEP Visualization : Anisotropic displacement parameters modeled in WinGX .

Advanced Research Questions

Q. How can enantiomeric purity of this compound derivatives be optimized in asymmetric synthesis?

  • Method :

  • Chiral Auxiliaries : Use (R)- or (S)-phenyl(pyridin-2-yl)methanol to control stereochemistry in drug intermediates .
  • Bioreduction Optimization : Apply multi-response nonlinear models (e.g., MATLAB-based inscribed designs) to maximize enantiomeric excess (ee >95%) and conversion rates (>90%) by tuning pH, temperature, and substrate loading .

Q. How do discrepancies in DFT-computed vs. experimental thermochemical data for this compound arise, and how can they be resolved?

  • Analysis :

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms reduce errors in atomization energies (<2.4 kcal/mol vs. experiment) .
  • Basis Set Limitations : Augment with polarization/diffusion functions (e.g., 6-311++G**) for accurate electron correlation .
    • Validation : Compare computed Gibbs free energy with calorimetric data (e.g., ΔfH° from combustion experiments).

Q. What computational strategies improve the accuracy of molecular docking studies involving this compound derivatives?

  • Protocol :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to model ligand-protein interactions .
  • Molecular Dynamics (MD) : Simulate binding affinities (ΔGbind) using AMBER or CHARMM force fields.

Q. How are multi-response optimization models applied to scale up this compound synthesis?

  • Case Study :

  • Variables : pH (7.5–9.5), temperature (20–40°C), substrate concentration (10–50 mM).
  • Software : Design Expert 12.0 for desirability function analysis; MATLAB R2014a for gradient-based parameter optimization .
  • Outcome : Gram-scale production achieved 82% yield and 98% ee under pH 9.0 and 25°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.